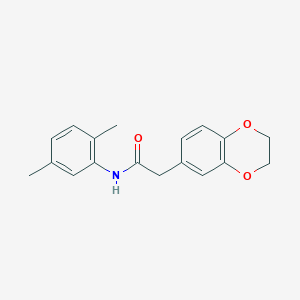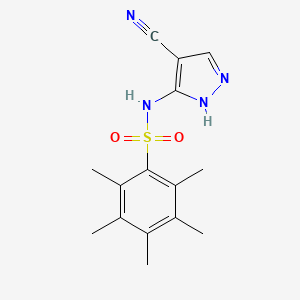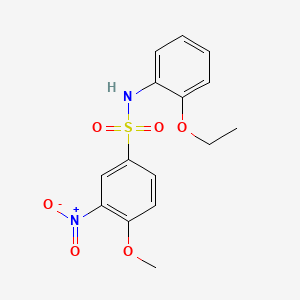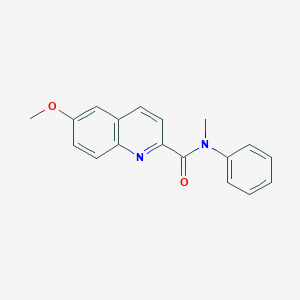![molecular formula C15H16BrN3O2S B7540425 4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide is a synthetic compound that has been the subject of extensive scientific research due to its potential medicinal properties. The compound is commonly referred to as "BTCPB" and is known for its ability to interact with specific receptors in the human body, leading to various physiological and biochemical effects.
Mechanism of Action
BTCPB is known to interact with specific receptors in the human body, including the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The compound is believed to modulate the activity of these receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
BTCPB has been shown to have various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. BTCPB has also been shown to possess analgesic properties, which may be useful in the treatment of pain. Additionally, the compound has been shown to possess anti-cancer properties, which may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
BTCPB has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, one limitation of BTCPB is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BTCPB. One potential area of research is the development of more effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of BTCPB and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of BTCPB in humans.
Synthesis Methods
BTCPB can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of a brominated thiophene derivative, which is reacted with an amine derivative of 4-aminophenylbutyric acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Scientific Research Applications
BTCPB has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to interact with specific receptors in the human body, leading to various physiological and biochemical effects. Some of the potential applications of BTCPB include its use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent.
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-9-8-12(22-13)2-1-3-14(20)18-10-4-6-11(7-5-10)19-15(17)21/h4-9H,1-3H2,(H,18,20)(H3,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJAXNBBUBZIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC2=CC=C(S2)Br)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)


![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)